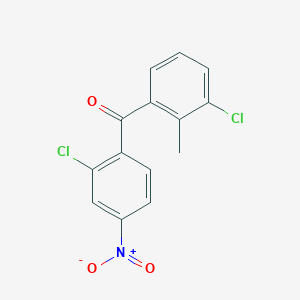
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate is a complex organic compound characterized by its unique structure, which includes an imidazolium ion and a carboxyvinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate typically involves multiple steps:
Formation of the imidazolium ion: This step involves the alkylation of imidazole with a benzyl halide under basic conditions.
Introduction of the carboxyvinyl group: This is achieved through a Heck reaction, where a vinyl halide reacts with a carboxylic acid in the presence of a palladium catalyst.
Final coupling: The final step involves the coupling of the imidazolium ion with the carboxyvinyl group through a Michael addition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxyvinyl group to an alcohol.
Substitution: The imidazolium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazolium derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its imidazolium ion, which can mimic natural substrates.
Medicine
In medicine, this compound has potential applications as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of (E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate involves its interaction with molecular targets such as enzymes or cell membranes. The imidazolium ion can bind to negatively charged sites on enzymes, inhibiting their activity. The carboxyvinyl group can interact with cell membranes, disrupting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)propionate: Similar structure but with a propionate group instead of an acrylate group.
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)butyrate: Similar structure but with a butyrate group instead of an acrylate group.
Uniqueness
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate is unique due to its combination of an imidazolium ion and a carboxyvinyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C23H20N2O4 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
(E)-3-[4-[[3-[[4-[(E)-2-carboxyethenyl]phenyl]methyl]imidazol-3-ium-1-yl]methyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)11-9-18-1-5-20(6-2-18)15-24-13-14-25(17-24)16-21-7-3-19(4-8-21)10-12-23(28)29/h1-14,17H,15-16H2,(H-,26,27,28,29)/b11-9+,12-10+ |
Clé InChI |
ICRQULJKXCGSSA-WGDLNXRISA-N |
SMILES isomérique |
C1=CC(=CC=C1CN2C=C[N+](=C2)CC3=CC=C(C=C3)/C=C/C(=O)O)/C=C/C(=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1CN2C=C[N+](=C2)CC3=CC=C(C=C3)C=CC(=O)O)C=CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone](/img/structure/B12835775.png)


![3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12835802.png)

![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethylfuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12835822.png)




![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)


